molecular formula C14H20N2O B1488154 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one CAS No. 1550697-56-7

1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Cat. No. B1488154
CAS RN: 1550697-56-7
M. Wt: 232.32 g/mol
InChI Key: VXSSQZGKFHUDLJ-UHFFFAOYSA-N
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Description

“1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidones, such as this compound, are of particular interest due to their unique biochemical properties .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are pivotal in drug design, contributing to over twenty classes of pharmaceuticals . The compound can be utilized in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are essential for creating biologically active molecules that serve as the foundation for new medications.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds . “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” could be involved in the development of potential drugs, particularly in the discovery and biological evaluation of new therapeutic agents. Its structure could be beneficial in the design of molecules with improved efficacy and safety profiles.

Biomedical Research

In biomedical research, nitrogen-containing heterocycles like “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” play a crucial role, especially in drug discovery and development. They are used in pharmacophore design for kinase inhibitors, which are targeted therapies for inflammatory diseases, and in the exploration of metal-organic frameworks (MOFs) for antitumor activity.

Environmental and Food Safety

This compound’s derivatives can be applied in environmental and food safety. For instance, they can be used in the analysis of biogenic amines in foods, serving as indicators of food quality and safety. Additionally, they can be involved in the degradation of hazardous compounds using advanced oxidation processes, highlighting their importance in environmental protection.

Anticonvulsant Properties

Research on derivatives related to “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” has shown potential anticonvulsant properties. These findings could lead to the development of new treatments for epilepsy and other seizure-related disorders.

Chemical Research and Synthesis

The compound is related to various chemical research and synthetic methodologies involving nitrogen-containing heterocyclic compounds. These methodologies are foundational in developing pharmaceuticals, agrochemicals, and materials due to their structural diversity and biological relevance.

Mechanism of Action

While the specific mechanism of action for “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” is not explicitly stated, piperidones have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . These activities suggest that piperidones may interact with various biological targets and pathways.

Safety and Hazards

The safety data sheet for a similar compound, “1-(4-aminopiperidin-1-yl)prop-2-en-1-one hydrochloride”, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions for “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” and similar compounds may involve further exploration of their synthesis methods and potential therapeutic applications.

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(15)8-10-16/h2-6,11,13H,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSSQZGKFHUDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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